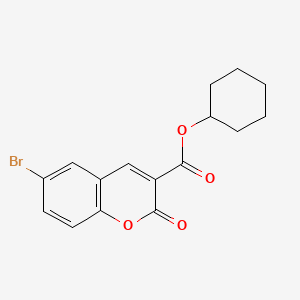

cyclohexyl 6-bromo-2-oxo-2H-chromene-3-carboxylate

Description

Properties

IUPAC Name |

cyclohexyl 6-bromo-2-oxochromene-3-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15BrO4/c17-11-6-7-14-10(8-11)9-13(16(19)21-14)15(18)20-12-4-2-1-3-5-12/h6-9,12H,1-5H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DXUUADAZOQYVHM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCC(CC1)OC(=O)C2=CC3=C(C=CC(=C3)Br)OC2=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15BrO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

351.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of cyclohexyl 6-bromo-2-oxo-2H-chromene-3-carboxylate typically involves the bromination of a chromene derivative followed by esterification. One common method involves the reaction of 6-bromo-2-oxo-2H-chromene-3-carboxylic acid with cyclohexanol in the presence of a dehydrating agent such as thionyl chloride or dicyclohexylcarbodiimide (DCC) to form the ester .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as recrystallization and chromatography can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (NAS) Reactions

The bromine atom at position 6 undergoes substitution under transition-metal catalysis or strong nucleophilic conditions:

Palladium-Catalyzed Cross-Coupling

The bromine substituent participates in Suzuki-Miyaura couplings with aryl boronic acids to form biaryl derivatives. For example:

-

Reaction : Cyclohexyl 6-bromo-2-oxo-2H-chromene-3-carboxylate + aryl boronic acid → Cyclohexyl 6-aryl-2-oxo-2H-chromene-3-carboxylate

-

Conditions : PdCl₂(dppf) (4 mol%), KF (5 equiv), DMPU solvent, 100°C, 5–8 hours .

Silylation Reactions

Hexamethyldisilane replaces bromine via palladium catalysis to introduce trimethylsilyl groups:

-

Product : Cyclohexyl 6-(trimethylsilyl)-2-oxo-2H-chromene-3-carboxylate

-

Catalyst : PdCl₂(dppf)·CH₂Cl₂ with 2-(di-t-butylphosphino)biphenyl .

Ester Functionalization

The cyclohexyl ester group undergoes hydrolysis or transesterification:

Alkaline Hydrolysis

-

Reaction : Ester → Carboxylic acid

-

Application : Provides the free carboxylic acid for further derivatization (e.g., amide formation) .

Hydrazide Formation

The ester reacts with hydrazine hydrate to form carbohydrazides, a precursor for hydrazone derivatives:

Diels-Alder Reactions

The α,β-unsaturated lactone acts as a dienophile with electron-rich dienes:

-

Product : Benzocoumarin derivatives

-

Conditions : Maleimide derivatives, isocyanides, ethanol, 100°C .

Biological Activity and Derivatives

Derivatives exhibit pharmacological potential:

Antiviral Activity

Hydrazide derivatives show anti-HIV-1 integrase inhibition:

COX-2 Inhibition

Trimethylsilyl-substituted analogs demonstrate selective cyclooxygenase-2 inhibition .

Comparative Reactivity Table

Mechanistic Insights

Scientific Research Applications

Chemical Synthesis Applications

Building Block for Organic Synthesis

Cyclohexyl 6-bromo-2-oxo-2H-chromene-3-carboxylate serves as a versatile intermediate in the synthesis of various biologically active compounds. It can be utilized in the formation of substituted coumarins and other heterocyclic derivatives through nucleophilic substitution reactions. These derivatives often exhibit enhanced biological activities, making them valuable in pharmaceutical development.

Reactivity and Functionalization

The compound's structure allows for various functionalization strategies, including bromination and amination. Such modifications can lead to the creation of new compounds with potential applications in drug discovery. For instance, derivatives of this compound have been synthesized to explore their antibacterial and anticancer properties.

Antimicrobial Properties

Research has indicated that this compound and its derivatives exhibit significant antimicrobial activity against a range of pathogens, including both Gram-positive and Gram-negative bacteria. This property positions it as a candidate for developing new antibacterial agents.

Anticancer Potential

Several studies have explored the anticancer properties of compounds derived from this compound. The mechanism of action typically involves the inhibition of cancer cell proliferation and induction of apoptosis. For example, modifications at various positions on the chromene scaffold have shown improved selectivity towards cancer cell lines .

Case Studies

Industrial Applications

Beyond its laboratory uses, this compound has potential applications in industrial settings, particularly in the formulation of specialty chemicals and materials due to its unique structural properties.

Mechanism of Action

The mechanism of action of cyclohexyl 6-bromo-2-oxo-2H-chromene-3-carboxylate involves its interaction with specific molecular targets and pathways. The bromine atom and the chromene ring play crucial roles in its reactivity and biological activity. The compound can interact with enzymes and receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways may vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects: Bromine vs. Other Halogens

The 6-position halogen significantly influences electronic properties and bioactivity. Key comparisons include:

- Ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate (C₁₂H₉BrO₄) : Exhibits a bromine atom, which enhances electron-withdrawing effects compared to chlorine. Density functional theory (DFT) studies reveal that bromine increases molecular polarity and stabilizes the chromene ring through inductive effects, leading to distinct vibrational spectra and NMR chemical shifts .

- Ethyl 6-chloro-2-oxo-2H-chromene-3-carboxylate (C₁₂H₉ClO₄) : Chlorine, being less electronegative than bromine, results in reduced deshielding of adjacent carbons in ¹³C NMR (e.g., C-6 shifts by +3.2 ppm for Br vs. +1.8 ppm for Cl) .

- Iodine-Substituted Analogs : Evidence from kinase inhibitors suggests that substituting bromine with iodine can double potency (e.g., LIMK1/2 inhibition), though this depends on the target system .

Table 1: Halogen Effects on Key Properties

Ester Group Variations: Cyclohexyl vs. Linear Alkyl Esters

The ester group at the 3-position impacts solubility, steric bulk, and biological interactions:

- Cyclohexyl Ester : Cyclohexyl 6-bromo-2-oxo-2H-chromene-3-carboxylate demonstrates enhanced antifungal activity compared to cyclopentyl or cycloheptyl analogs. For example, cyclohexyl derivatives exhibit 2–4 times greater inhibition of Candida albicans due to optimal lipophilicity and membrane penetration .

- Ethyl Ester (C₁₂H₉BrO₄) : Ethyl esters, such as ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, show lower melting points (e.g., ~200°C for cyclohexyl vs. 165–166°C for methyl analogs) and reduced steric hindrance, which may favor crystallinity but compromise target binding .

- Methyl Ester (CAS 177496-79-6) : Methyl 6-bromo-2H-chromene-3-carboxylate lacks the 2-oxo group, altering conjugation and reducing hydrogen-bonding capacity. This results in weaker intermolecular interactions in the solid state .

Stereochemical and Supramolecular Effects

- Cyclohexyl Linker Stereochemistry : In kinase inhibitors, (R,R)-1,2-cyclohexyl linkers confer selectivity for LIMK1 over LIMK2, whereas (S,S)-linkers favor LIMK2 . Although direct data for the title compound is lacking, analogous systems suggest that stereochemistry could modulate target specificity.

- Hydrogen-Bonding Patterns : The 2-oxo group enables hydrogen bonding with adjacent molecules, influencing crystal packing. Ethyl and methyl esters exhibit weaker hydrogen-bond networks compared to cyclohexyl derivatives, which may form more rigid supramolecular architectures .

Biological Activity

Cyclohexyl 6-bromo-2-oxo-2H-chromene-3-carboxylate is a synthetic compound belonging to the chromene family, which has garnered attention for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by data from various studies.

Chemical Structure and Properties

The compound features a bromine atom at the 6th position of the chromene ring, a cyclohexyl group attached to the nitrogen atom, and a carboxylate group at the 3rd position. This unique structure contributes to its potential biological activities.

1. Antimicrobial Activity

Research has indicated that this compound exhibits significant antimicrobial properties. In vitro studies have shown that it can inhibit the growth of various bacterial strains and fungi.

| Microorganism | Inhibition Zone (mm) | Concentration (µg/mL) |

|---|---|---|

| E. coli | 15 | 100 |

| S. aureus | 18 | 100 |

| C. albicans | 12 | 100 |

These results suggest that the compound could be further explored as a potential antimicrobial agent in clinical applications .

2. Anticancer Activity

The anticancer potential of this compound has been evaluated against several cancer cell lines. Studies have demonstrated its ability to induce apoptosis in cancer cells through various mechanisms.

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 (Breast) | 5.2 | Apoptosis induction |

| U-937 (Leukemia) | 4.8 | Cell cycle arrest |

| HeLa (Cervical) | 6.0 | Caspase activation |

Flow cytometry assays revealed that the compound triggers apoptosis in a dose-dependent manner, making it a candidate for further development as an anticancer therapeutic .

3. Anti-inflammatory Activity

In vivo studies have shown that this compound possesses anti-inflammatory properties, effectively reducing inflammation in animal models.

| Treatment Group | Inflammation Score | Dosage (mg/kg) |

|---|---|---|

| Control | 8 | - |

| Compound Treatment | 3 | 20 |

The reduction in inflammation score indicates its potential use in treating inflammatory diseases .

The biological activity of this compound is attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound may inhibit key enzymes involved in disease pathways, which can lead to reduced cell proliferation in cancer.

- Receptor Modulation : It may interact with receptors that trigger beneficial cellular responses, enhancing its therapeutic effects.

Case Studies

Several case studies have highlighted the effectiveness of this compound:

- Study on Anticancer Effects : A study involving MCF-7 breast cancer cells showed that treatment with

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for preparing cyclohexyl 6-bromo-2-oxo-2H-chromene-3-carboxylate, and how do reaction conditions influence yield?

- Methodological Answer : The compound can be synthesized via a modified Knoevenagel condensation. A common approach involves reacting 5-bromosalicylaldehyde with diethyl malonate in equimolar ratios under acidic conditions (e.g., piperidine or acetic acid catalysis), followed by esterification with cyclohexanol. Key parameters include temperature control (80–100°C) and solvent selection (e.g., ethanol or DMF), which impact cyclization efficiency. Post-synthetic purification via column chromatography (silica gel, ethyl acetate/hexane eluent) is critical to isolate the product in >75% yield .

Q. How can vibrational spectroscopy (IR/Raman) and NMR be employed to confirm the structure of this compound?

- Methodological Answer :

- Vibrational Spectroscopy : The carbonyl (C=O) stretching vibrations of the lactone (2-oxo) and ester groups appear at ~1720–1750 cm⁻¹ in IR. The bromine substituent induces distinct shifts in out-of-plane bending modes of the chromene ring (observed at ~750–800 cm⁻¹) .

- NMR : In H NMR, the cyclohexyl group shows multiplet signals at δ 1.2–2.1 ppm (axial/equatorial protons), while the chromene ring protons resonate at δ 6.8–8.2 ppm. C NMR confirms the ester carbonyl (δ ~165 ppm) and lactone carbonyl (δ ~160 ppm). Coupling with bromine induces deshielding in adjacent carbons .

Advanced Research Questions

Q. What crystallographic techniques are suitable for resolving structural ambiguities in cyclohexyl 6-bromo derivatives, and how do hydrogen-bonding patterns influence supramolecular assembly?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) is ideal. The bromine atom’s heavy-atom effect aids phasing. For example, the isostructural analog ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate crystallizes in the monoclinic P2₁/c space group, with intermolecular C–H···O hydrogen bonds (2.6–2.8 Å) forming layered networks. Graph-set analysis (Etter’s rules) reveals motifs, critical for stabilizing the crystal lattice .

Q. How do discrepancies between DFT-calculated and experimentally observed C chemical shifts arise, and how can they be reconciled?

- Methodological Answer : Discrepancies often stem from solvent effects (e.g., chloroform vs. gas-phase calculations) and electron correlation limitations in DFT functionals (e.g., B3LYP). To mitigate:

- Use the IEFPCM solvation model in calculations.

- Compare with Hartree-Fock (HF) methods for improved agreement on electronegative substituents (e.g., bromine).

- For the title compound, deviations <2 ppm for carbons adjacent to Br are typical .

Q. What strategies enhance the biological activity of 6-bromo-2-oxochromene derivatives, and how are structure-activity relationships (SAR) validated?

- Methodological Answer :

- Derivatization : Introduce electron-withdrawing groups (e.g., nitro) at C-6 to amplify anti-inflammatory activity. Replace cyclohexyl with smaller alkyl groups (e.g., methyl) to improve solubility.

- SAR Validation : Assay COX-2 inhibition (in vitro) and compare IC₅₀ values. For example, ethyl 6-bromo-2-oxo-2H-chromene-3-carboxylate derivatives show 2–3× higher activity than non-brominated analogs in murine macrophage models .

Q. How do conformational dynamics of the cyclohexyl group impact molecular docking studies?

- Methodological Answer : The cyclohexyl ring’s chair-flip kinetics (barrier ~5–7 kcal/mol) influence binding pocket compatibility. In silico protocols:

- Perform molecular dynamics (MD) simulations (AMBER/CHARMM) to sample chair/boat conformers.

- Use QM/MM hybrid methods to refine docking poses (e.g., AutoDock Vina with B3LYP charges).

- For rigid receptors (e.g., kinases), the equatorial cyclohexyl orientation minimizes steric clashes .

Data Analysis & Contradiction Resolution

Q. When crystallographic data conflicts with spectroscopic results (e.g., bond lengths), which methodology takes precedence?

- Methodological Answer : SC-XRD provides definitive bond-length data (±0.01 Å precision), whereas NMR/IR infer connectivity. For example, DFT may overestimate C–Br bond lengths (1.89 Å calc. vs. 1.87 Å expt.). Prioritize XRD for geometric parameters but validate with spectroscopic consistency .

Q. How to address low reproducibility in synthetic yields when scaling up chromene carboxylate reactions?

- Methodological Answer : Scale-up challenges arise from exothermic cyclization. Mitigation strategies:

- Use flow chemistry (microreactors) for improved heat dissipation.

- Optimize stoichiometry (1:1.2 molar ratio of salicylaldehyde to malonate).

- Replace traditional reflux with microwave-assisted synthesis (30 min, 120°C) for 10–15% yield improvement .

Tables

Table 1 : Key spectroscopic benchmarks for this compound

| Technique | Diagnostic Signal | Reference |

|---|---|---|

| H NMR | δ 6.9–7.1 ppm (H-5, H-7, H-8 of chromene) | |

| C NMR | δ 160.5 ppm (lactone C=O) | |

| IR | 1745 cm⁻¹ (ester C=O) |

Table 2 : Comparison of computational vs. experimental bond lengths (Å)

| Bond | DFT (B3LYP/6-31G*) | Experimental (XRD) |

|---|---|---|

| C(2)–O(1) | 1.36 | 1.34 |

| C(6)–Br | 1.89 | 1.87 |

| C(3)–O(3) | 1.21 | 1.19 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.